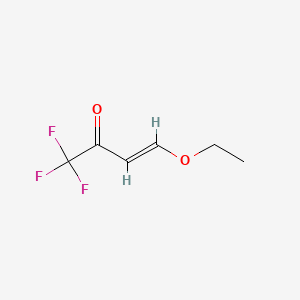

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYIFUROKBDHCY-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801033246 | |

| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

59938-06-6, 17129-06-5 | |

| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59938-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059938066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one"

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for innovation. The trifluoromethyl (CF₃) group, in particular, is a privileged moiety, renowned for its ability to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity. This compound (ETFBO), a seemingly simple β-alkoxy-α,β-unsaturated trifluoromethyl ketone, stands out as a remarkably versatile and powerful building block. Its unique electronic and steric properties make it an invaluable precursor for a diverse array of complex, high-value molecules.

This guide provides an in-depth exploration of ETFBO, moving beyond a mere recitation of facts to explain the causality behind its synthesis and the logic of its characterization. It is designed for researchers, chemists, and drug development professionals who seek not only to use this reagent but to fundamentally understand its behavior and unlock its full synthetic potential.

Physicochemical and Spectroscopic Identity

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. ETFBO is a light yellow, flammable liquid with physical characteristics that dictate its handling and purification.[1]

| Property | Value | Source |

| CAS Number | 17129-06-5 | [1][2][3] |

| Molecular Formula | C₆H₇F₃O₂ | [1][3] |

| Molecular Weight | 168.11 g/mol | [1][3] |

| Appearance | Light yellow transparent liquid | [1] |

| Boiling Point | 51-53 °C at 12 mmHg | |

| Density | 1.18 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.406 | [1] |

| Flash Point | 52 °C (125.6 °F) - closed cup |

Synthesis: A Mechanistic Approach to a Crossed Claisen Condensation

The most prevalent and industrially scalable synthesis of ETFBO is achieved through a crossed Claisen condensation reaction.[4][5] This method involves the reaction between ethyl trifluoroacetate and acetone, driven by a strong base.

Expertise in Action: Why This Pathway?

The choice of a Claisen condensation is deliberate and strategic. Ethyl trifluoroacetate serves as an excellent electrophile; the powerful electron-withdrawing nature of the CF₃ group makes the ester carbonyl carbon highly susceptible to nucleophilic attack. Acetone, on the other hand, provides the enolizable α-protons necessary to form the nucleophile. The thermodynamic driving force for this reaction is the formation of a highly stabilized enolate of the β-dicarbonyl product, which is significantly more acidic than the starting materials.[6] Using a stoichiometric amount of a strong, non-nucleophilic base like sodium hydride (NaH) ensures near-complete conversion by irreversibly deprotonating the acetone to initiate the reaction and later the β-dicarbonyl product to drive the equilibrium forward.[5][7]

Experimental Protocol: Synthesis of ETFBO

This protocol is a representative procedure based on established chemical principles. Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are mandatory.

Materials:

-

Ethyl trifluoroacetate (1.0 eq)

-

Acetone (1.2 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Triethyl orthoformate (used during workup to react with excess base and as a dehydrating agent)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with sodium hydride (1.1 eq). The mineral oil is removed by washing with anhydrous hexanes, and the NaH is suspended in anhydrous THF.

-

Enolate Formation: The suspension is cooled to 0 °C in an ice bath. A solution of acetone (1.2 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the sodium enolate.

-

Condensation: Ethyl trifluoroacetate (1.0 eq) is added dropwise to the reaction mixture, again keeping the internal temperature below 5 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

Quenching and Workup: The reaction is carefully cooled back to 0 °C. Triethyl orthoformate is added to consume any unreacted NaH. The reaction is then quenched by the slow, dropwise addition of 1M HCl until the solution is acidic (pH ~2-3).

-

Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation (bp 51-53 °C/12 mmHg) to yield this compound as a light yellow liquid.

Visualizing the Synthesis Workflow

Caption: A streamlined workflow for the synthesis of ETFBO.

Structural Characterization: A Multi-technique Corroboration

Confirming the identity and purity of the synthesized ETFBO is paramount. A combination of spectroscopic techniques provides a complete and self-validating picture of the molecule's structure.

Visualizing the Molecular Structure

Caption: The chemical structure of ETFBO.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for ETFBO, which collectively confirm its structure.

| Technique | Observation | Interpretation |

| ¹H NMR | δ ~1.3 ppm (t, 3H), ~4.1 ppm (q, 2H), ~5.8 ppm (d, 1H), ~7.8 ppm (d, 1H) | Corresponds to the ethyl group (-CH₃ and -OCH₂-) and the two vinyl protons (-CH=CH-), respectively. The large coupling constant between vinyl protons indicates an E-configuration. |

| ¹³C NMR | δ ~14, ~70, ~95, ~118 (q), ~165, ~180 (q) | Signals for the ethyl carbons, the two vinyl carbons, the CF₃ carbon (split by fluorine), the enone C=C carbon, and the carbonyl carbon (split by fluorine), respectively.[2] |

| ¹⁹F NMR | δ ~ -77 ppm (s) | A single sharp peak characteristic of a trifluoromethyl group attached to a carbonyl. |

| IR (cm⁻¹) | ~1720 (C=O), ~1650 (C=C), ~1250 & ~1150 (C-F) | Strong absorptions for the conjugated ketone carbonyl stretch, the carbon-carbon double bond stretch, and strong, characteristic C-F bond stretches. |

| MS (EI) | m/z = 168 (M⁺) | The molecular ion peak corresponding to the molecular weight of C₆H₇F₃O₂.[3] |

Synthetic Utility: The Gateway to Complex Fluorinated Molecules

ETFBO's value lies in its predictable and versatile reactivity, making it a cornerstone intermediate in medicinal and agrochemical research.[8][9]

-

Pyrazole Synthesis: ETFBO is a premier precursor for trifluoromethyl-substituted pyrazoles.[1] The 1,3-dicarbonyl-like functionality readily undergoes condensation with hydrazine derivatives. This reaction is a key step in the synthesis of COX-2 inhibitors like Celecoxib, where the CF₃-pyrazole core is essential for the drug's activity and pharmacokinetic profile.[10]

-

Heterocycle Formation: Beyond pyrazoles, ETFBO is used to construct other important five-membered heteroarenes, including furans, thiophenes, and pyrroles, through various condensation and cycloaddition reactions.[10][11]

-

Michael Additions and Further Transformations: The electron-deficient double bond is highly susceptible to Michael addition by a wide range of C- and P-nucleophiles.[12][13] The resulting adducts can be further manipulated, as demonstrated in Stetter reactions to form 1,4-dicarbonyl compounds, which are themselves versatile intermediates.[10]

-

Peptide Chemistry: ETFBO also serves as a protecting reagent for amino acids in peptide synthesis. The reaction proceeds smoothly at room temperature, often without racemization, to protect the amino group.[12]

The consistent theme across these applications is the direct and reliable introduction of a trifluoromethyl ketone moiety, a feature that significantly enhances the biological properties of the target molecules.[1]

Safety and Handling

As a reactive chemical, ETFBO requires careful handling.

-

Hazards: It is a flammable liquid and vapor.[3] It is harmful if swallowed and can be fatal if inhaled.[3][14] It may cause severe skin burns, eye damage, and allergic skin reactions.[3]

-

Storage: It should be stored in a cool, well-ventilated area (2-8°C is recommended) under an inert atmosphere, as it is sensitive to moisture.[15] Commercial preparations often contain a stabilizer like BHT.

Conclusion

This compound is more than just another chemical intermediate; it is an enabling tool for modern chemical synthesis. Its straightforward, high-yield synthesis via the Claisen condensation and its well-defined spectroscopic signature make it a reliable and characterizable building block. Its true power is realized in its application, providing a direct route to valuable trifluoromethyl-containing heterocycles and other complex structures that are central to the development of next-generation pharmaceuticals and agrochemicals. A deep understanding of its synthesis, characterization, and reactivity empowers researchers to leverage its full potential in their scientific endeavors.

References

- 1. innospk.com [innospk.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 8. CN114956969A - Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. This compound [oakwoodchemical.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. indiamart.com [indiamart.com]

"physicochemical properties of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one"

<An In-depth Technical Guide on the Physicochemical Properties of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated organic compound with significant applications in chemical synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a trifluoromethyl group, imparts desirable properties to target molecules, such as enhanced metabolic stability and lipophilicity.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, its synthesis, reactivity, and applications, supported by detailed experimental protocols and data analysis.

Introduction

This compound, also known as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, is a light yellow transparent liquid.[1] It is a key building block in organic synthesis, valued for its role in constructing complex fluorinated molecules.[1][2] The presence of the trifluoromethyl group is of particular interest in drug discovery, as it can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] This compound's versatility allows it to participate in various chemical reactions, including substitution, addition, and cycloaddition.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and manufacturing.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C6H7F3O2[1][3][4][5] |

| Molecular Weight | 168.11 g/mol [1][4][6][7] |

| Appearance | Light yellow transparent liquid[1][8] |

| Density | 1.18 g/cm³[1][9] |

| Boiling Point | 51-53 °C[1][9] |

| Flash Point | 125 °F[1][9][10] |

| Refractive Index | 1.406[1][3][7][8] |

| Melting Point | -30 °C[3][8] |

| Storage Temperature | 2-8°C[3][7][8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.[11]

-

Mass Spectrometry (GC-MS): GC-MS analysis is used to determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

-

¹H NMR Spectroscopy: ¹H NMR spectroscopy is used to determine the proton environment in the molecule.[12]

Synthesis and Reactivity

Synthesis

This compound can be synthesized by reacting trifluoroacetyl chloride with ethyl vinyl ether in the presence of an organic base like N-methylmorpholine or N-methylimidazole.[2] Another method involves the use of trifluoroacetic anhydride and ethyl vinyl ether with pyridine as an acid-binding agent.[9]

Synthesis Workflow:

Caption: Synthesis of this compound.

Reactivity

The reactivity of this compound is characterized by its electrophilic nature. It readily reacts with various nucleophiles. For instance, it reacts with phenylmagnesium bromide to yield ethoxy group substitution products.[13] With organozinc compounds, it undergoes 1,2-addition to the carbonyl group.[13] It also reacts with phosphorous nucleophiles like diethyl phosphite and tributyl phosphine.[14]

Applications in Drug Development and Organic Synthesis

This compound is a versatile precursor for the synthesis of various trifluoromethyl-substituted heteroarenes, such as thiophenes, furans, and pyrroles.[15]

Pyrazole Synthesis

This compound is instrumental in the synthesis of pyrazoles, a class of heterocyclic compounds with significant anti-inflammatory, analgesic, and antipyretic properties.[1] The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting pyrazole derivatives, making them more effective drug candidates.[1]

Farnesyltransferase Inhibitors

It also plays a crucial role in the synthesis of farnesyltransferase inhibitors, which are important in cancer research.[1] The unique structure of this compound facilitates the creation of potent inhibitors with improved bioavailability.[1]

Peptide Synthesis

This compound can be used as a protecting reagent in peptide synthesis.[16]

Application Workflow:

Caption: Applications of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[6] It is harmful if swallowed and may cause an allergic skin reaction.[6] It is also fatal if inhaled and causes severe skin burns and eye damage.[6] Therefore, it should be handled with appropriate personal protective equipment, including eye shields, face shields, and gloves, in a well-ventilated area.[7] It is sensitive to moisture and should be stored in a cool, dry, and well-ventilated place.[3][8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique physicochemical properties, stemming from the presence of the trifluoromethyl group, make it a key intermediate for creating complex fluorinated molecules with enhanced biological activity. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and industrial applications.

References

- 1. innospk.com [innospk.com]

- 2. CN114956969A - Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound [oakwoodchemical.com]

- 6. This compound | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-エトキシ-1,1,1-トリフルオロ-3-ブテン-2-オン contains 0.5% BHT as stabilizer, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound CAS#: 17129-06-5 [amp.chemicalbook.com]

- 9. This compound CAS:this compound-1 supplier manufacturer factory | NINGBO INNO PHARMCHEM CO.,LTD. [cn.nbinno.com]

- 10. This compound, 17129-06-5 [thegoodscentscompany.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(17129-06-5) 1H NMR spectrum [chemicalbook.com]

- 13. This compound | 17129-06-5 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (CAS 17129-06-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

4-Ethoxy-1,1,1-trifluorobut-3-en-2-one, registered under CAS number 17129-06-5 and often abbreviated as ETFBO, is a fluorinated organic compound of significant interest in synthetic chemistry.[1] Its unique molecular architecture, featuring a trifluoromethyl group, a ketone, and an enol ether, renders it a highly reactive and versatile intermediate.[2] This guide provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on its utility in the synthesis of complex molecules relevant to pharmaceutical and agrochemical research. The presence of the trifluoromethyl group is particularly noteworthy, as its incorporation into organic molecules can enhance chemical stability, metabolic resistance, and binding affinity, making ETFBO a valuable tool for drug discovery and development.[1]

Chemical Structure and Physicochemical Properties

The structural and physical characteristics of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one are fundamental to its reactivity and handling.

Molecular Structure

The molecule consists of a four-carbon butenone backbone. At one terminus is a trifluoromethyl group (-CF₃), and at the other, an ethoxy group (-OCH₂CH₃) is attached to the double bond, forming an enol ether. The ketone carbonyl group is positioned at the second carbon.

Caption: Molecular structure of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one.

Physicochemical Data

A summary of the key physicochemical properties of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one is presented in the table below.

| Property | Value | Source |

| CAS Number | 17129-06-5 | [1][3] |

| Molecular Formula | C₆H₇F₃O₂ | [1][4] |

| Molecular Weight | 168.11 g/mol | [1][5] |

| Appearance | Clear, colorless to pale yellow liquid | [1][6] |

| Density | ~1.18 g/mL at 25°C | [1][3] |

| Boiling Point | 51-53°C at 12 mmHg | [1][7] |

| Flash Point | 51.67 °C (125.00 °F) | [3][6] |

| Solubility | Good solubility in organic solvents (e.g., methylene chloride, ethanol, acetone); limited solubility in water. | [1] |

Synthesis and Reactivity

Synthesis

A common synthetic route to 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one involves the reaction of trifluoroacetyl fluoride with an appropriate precursor.[2] In a typical procedure, trifluoroacetyl fluoride is added to a reaction mixture under pressure, and after the reaction is complete, the excess reagent is removed to yield the final product.[2]

Reactivity Profile

The reactivity of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one is dictated by its functional groups. It serves as a versatile building block in organic synthesis.[7]

-

Reactions with Nucleophiles: It readily reacts with various nucleophiles. For instance, with amino groups, it forms N-protected amino acids, which are valuable in peptide synthesis.[2] It is also used to synthesize β-alkyl- or dialkylamino substituted enones bearing a CF₃ group.[2]

-

Organometallic Reactions: The compound's reactivity with organometallic reagents is noteworthy. With phenylmagnesium bromide, it undergoes substitution of the ethoxy group.[2] In contrast, its reaction with organozinc compounds leads to 1,2-addition to the carbonyl group.[2]

-

Cycloaddition Reactions: When heated with triethyl phosphite, 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one participates in a [4+2] cycloaddition reaction.[2]

Applications in Research and Development

The primary application of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one lies in its role as a synthetic intermediate.

-

Pharmaceutical and Agrochemical Synthesis: It is a key starting material for the synthesis of trifluoromethyl-substituted compounds, which are often explored for their potential as pharmaceuticals and agrochemicals.[1]

-

Peptide Synthesis: Its ability to react with amino acids to form N-protected derivatives without causing racemization makes it a useful reagent in peptide synthesis.[2][7]

-

Building Block for Heterocycles: The diverse reactivity of this compound allows for its use in the construction of various heterocyclic systems.

Experimental Protocol: Synthesis of N-Protected Amino Acids

The following is a representative protocol for the use of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one in the protection of amino acids for peptide synthesis.

Objective: To prepare an N-trifluoroacetyl protected amino acid using 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one.

Materials:

-

4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (CAS 17129-06-5)

-

Amino acid (e.g., Alanine)

-

Aqueous sodium bicarbonate solution

-

Diethyl ether

-

Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolution: Dissolve the amino acid in an aqueous solution of sodium bicarbonate.

-

Reaction: To the cooled solution, add 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one dropwise with stirring.

-

Stirring: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Extraction: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the N-protected amino acid.

Rationale: The reaction proceeds readily at room temperature, and the use of a mild base like sodium bicarbonate facilitates the nucleophilic attack of the amino group on the enone system. The trifluoroacetyl group is a robust protecting group that can be removed under specific conditions.

References

The Trifluoromethyl Enone Motif: A Comprehensive Guide to the Reactivity of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one with Nucleophiles

Abstract

This technical guide provides an in-depth exploration of the reactivity profile of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a versatile and highly valuable fluorinated building block in modern organic synthesis. The presence of a trifluoromethyl group in conjunction with an enone system imparts a unique electronic character, rendering the molecule susceptible to a variety of nucleophilic attacks. This document elucidates the mechanistic pathways, discusses the causality behind experimental choices and observed regioselectivity, and provides detailed protocols for key transformations. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful intermediate for the construction of complex, high-value fluorinated molecules, particularly heterocyclic compounds of pharmaceutical and agrochemical significance.

Introduction: The Power of the Trifluoromethyl Group in Enone Chemistry

The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] The CF₃ group is characterized by its high electronegativity and lipophilicity, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[2] In the context of α,β-unsaturated ketones (enones), the CF₃ group acts as a potent electron-withdrawing group, significantly influencing the molecule's reactivity.

This compound (ETFBO) is an exemplary trifluoromethyl-containing building block.[1] Its structure combines a highly electrophilic trifluoroacetyl moiety with a vinyl ether, creating a polarized π-system with multiple reactive sites. Nucleophiles can potentially attack the carbonyl carbon (C2), the β-carbon (C4) of the enone system, or the α-carbon (C3). This guide will dissect the outcomes of these competing pathways when ETFBO is challenged with a range of common nucleophiles.

DOT Script for ETFBO Structure

Caption: Structure of this compound.

General Reactivity Principles: A Dichotomy of Pathways

The reactivity of ETFBO is dominated by two principal pathways, dictated by the nature of the nucleophile and the reaction conditions:

-

Addition-Elimination at C4: Soft nucleophiles, particularly those with available lone pairs like amines and thiols, readily attack the electron-deficient β-carbon (C4). This is followed by the elimination of the ethoxy group, resulting in the substitution of the ethoxy moiety with the nucleophile. This pathway is a cornerstone of its utility, providing access to a wide range of substituted trifluoromethyl enones.[1]

-

Conjugate Addition (Michael Addition) and Carbonyl Addition (1,2-Addition): Carbon-based nucleophiles exhibit more nuanced reactivity. "Soft" carbanions, such as enolates derived from malonates, typically favor 1,4-conjugate addition. In contrast, "hard" organometallic reagents like organozinc compounds tend to attack the hard electrophilic carbonyl carbon in a 1,2-addition.[3] Interestingly, Grignard reagents (organomagnesium compounds) often lead to substitution of the ethoxy group, suggesting an initial 1,4-addition followed by elimination.[3]

The strong electron-withdrawing effect of the trifluoroacetyl group is the primary driver for this reactivity, rendering the β-carbon highly electrophilic and susceptible to attack.

DOT Script for General Reactivity Pathways

Caption: Major nucleophilic attack pathways on ETFBO.

Reactions with N-Nucleophiles: Gateway to Trifluoromethylated Heterocycles

The reaction of ETFBO with nitrogen nucleophiles is arguably its most exploited feature, providing efficient routes to valuable nitrogen-containing heterocycles like pyrazoles and pyrroles.

Primary and Secondary Amines: Formation of Enaminones

ETFBO reacts readily with primary and secondary amines in an addition-elimination sequence to yield 4-amino-1,1,1-trifluoro-3-buten-2-ones (enaminones). This transformation is typically high-yielding and serves as a crucial first step in more complex synthetic sequences.[4]

Experimental Protocol: Synthesis of 4-morpholino-1,1,1-trifluorobut-3-en-2-one

-

Materials: this compound (ETFBO), Morpholine, Diethyl ether.

-

Procedure:

-

Dissolve this compound (1.0 eq) in diethyl ether.

-

Add morpholine (1.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can often be used without further purification. If necessary, it can be purified by column chromatography on silica gel.

-

Hydrazines: Synthesis of Trifluoromethyl Pyrazoles

The reaction with hydrazine and its derivatives is a powerful method for constructing 5-(trifluoromethyl)pyrazoles, a core structure in many pharmaceuticals, including the COX-2 inhibitor Celecoxib.[1][2] The reaction proceeds via an initial addition-elimination to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 5-Phenyl-3-(trifluoromethyl)pyrazole Intermediate

This protocol is adapted from a similar synthesis using a β-diketone, which follows the same reaction pathway.[5]

-

Materials: 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (a close analog of the intermediate from ETFBO and a phenyl nucleophile), Hydrazine hydrate, Ethanol.

-

Procedure:

-

Dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (10 mmol) in ethanol (50 mL) in a round-bottom flask.

-

Add hydrazine hydrate (10 mmol) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 4 hours.

-

After cooling, add water to the reaction mixture to precipitate the product, a stable 5-hydroxy-dihydropyrazole intermediate.

-

Collect the product by filtration and recrystallize from ethanol.

-

The intermediate can then be dehydrated, often with acid catalysis, to yield the final pyrazole.

-

Reactions with S-Nucleophiles: Thia-Michael Addition

Thiols readily undergo a conjugate addition to the β-carbon of ETFBO. Depending on the conditions, this can lead to either the stable 1,4-adduct or, more commonly, the addition-elimination product, analogous to the reaction with amines. The resulting vinyl sulfides are valuable synthetic intermediates. The reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.[6]

Experimental Protocol: Michael Addition of Thiophenol (General Procedure)

This is a generalized procedure based on standard thia-Michael addition protocols.[7]

-

Materials: this compound (ETFBO), Thiophenol, KF/Alumina (catalyst), Solvent (e.g., glycerin for green chemistry approach, or THF/acetonitrile).

-

Procedure:

-

To a mixture of thiophenol (1.2 mmol) and KF/Al₂O₃ (e.g., 70 mg) in a suitable solvent (1 mL), add ETFBO (1 mmol) at room temperature.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Reactions with C-Nucleophiles: Building Carbon Frameworks

The interaction of ETFBO with carbon nucleophiles is highly dependent on the nature of the nucleophile, offering access to a diverse range of molecular architectures.

Organometallic Reagents: A Study in Regioselectivity

The choice between "hard" and "soft" organometallic reagents dictates the site of attack on the ETFBO molecule.

-

Organozinc Reagents (Soft): These less reactive organometallics typically favor 1,2-addition to the electrophilic carbonyl carbon, yielding tertiary alcohols after workup.[3]

-

Grignard Reagents (Harder): Phenylmagnesium bromide has been shown to react with ETFBO to give ethoxy group substitution products, which is indicative of a 1,4-addition mechanism followed by elimination of magnesium ethoxide.[3] This highlights the delicate balance of factors influencing regioselectivity.

Enolates and Stabilized Carbanions: Classic Michael Addition

Stabilized carbanions, such as those derived from diethyl malonate, behave as classic Michael donors, adding to the β-carbon of the enone system in a 1,4-conjugate addition.[8] This reaction is fundamental for C-C bond formation and extending the carbon skeleton. High pressure can be employed to facilitate the reaction with sterically hindered enones.[1]

The Stetter Reaction: Access to 1,4-Dicarbonyl Compounds

A powerful application of ETFBO chemistry involves a two-step sequence to generate trifluoromethylated 1,4-diketones. First, ETFBO is reacted with an amine (e.g., morpholine) to form the corresponding enaminone. This enaminone then acts as a Michael acceptor in a thiazolium-catalyzed Stetter reaction with an aldehyde.[9][10][11]

DOT Script for Stetter Reaction Workflow

Caption: Workflow for the synthesis of 1,4-diketones from ETFBO.

These 1,4-dicarbonyl compounds are exceptionally valuable as they are direct precursors to five-membered heterocycles like furans, thiophenes, and pyrroles via the Paal-Knorr synthesis.[12][13][14]

Experimental Protocol: Paal-Knorr Pyrrole Synthesis (General)

-

Materials: Trifluoromethyl-substituted 1,4-diketone, Primary amine (or ammonium acetate for N-unsubstituted pyrrole), Acetic acid (catalyst), Ethanol (solvent).

-

Procedure:

-

Dissolve the 1,4-diketone (1.0 eq) in ethanol.

-

Add the primary amine (1.1-1.5 eq) or an excess of ammonium acetate.

-

Add a catalytic amount of a weak acid, such as glacial acetic acid.

-

Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting pyrrole by column chromatography or recrystallization.

-

Reactions with P-Nucleophiles

Phosphorus nucleophiles display unique reactivity with ETFBO. For instance, triethyl phosphite engages in a [4+2] cycloaddition reaction.[3] In contrast, the stronger nucleophile tributylphosphine undergoes a double addition reaction.[8] These reactions open pathways to organophosphorus compounds containing the valuable trifluoromethyl motif.

Data Summary: A Comparative Overview

The choice of nucleophile and reaction conditions dramatically influences the outcome of reactions with ETFBO. The following table summarizes typical product types and reported yields for various classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Dominant Reaction Type | Typical Product | Yield Range | Reference(s) |

| N-Nucleophiles | Secondary Amines (e.g., Morpholine) | Addition-Elimination | 4-Amino-enone | Good to Excellent | [4] |

| Hydrazines | Addition-Elimination, Cyclization | 5-(Trifluoromethyl)pyrazole | Good to Excellent | [5][15] | |

| S-Nucleophiles | Thiols (e.g., Thiophenol) | Michael Addition / Add-Elim | β-Thioether / Vinyl sulfide | Good | [6][7] |

| C-Nucleophiles | Organozinc Reagents | 1,2-Addition (Carbonyl) | Tertiary Alcohol | - | [3] |

| Grignard Reagents | 1,4-Addition-Elimination | Substituted Enone | - | [3] | |

| Malonate Esters | 1,4-Michael Addition | 1,4-Adduct | Moderate to High | [1] | |

| Aldehydes (Stetter Rxn) | 1,4-Michael Addition | 1,4-Diketone | Good | [10][11] | |

| P-Nucleophiles | Triethyl Phosphite | [4+2] Cycloaddition | Oxaphospholene | - | [3] |

| Tributyl Phosphine | Double Addition | Phosphonium Ylide | - | [8] |

Yields are highly dependent on specific substrates and reaction conditions.

Conclusion and Future Outlook

This compound has firmly established itself as a premier building block in organofluorine chemistry. Its predictable yet versatile reactivity with a broad spectrum of nucleophiles provides chemists with a reliable toolkit for the synthesis of complex molecules. The dominant reaction pathways—addition-elimination and conjugate addition—serve as entry points to a vast chemical space, most notably enabling the efficient construction of trifluoromethyl-substituted heterocycles. The ability to fine-tune the reaction outcome by judicious choice of the nucleophile and reaction conditions underscores the synthetic power of this reagent. As the demand for sophisticated fluorinated compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, the importance and application of ETFBO are set to expand even further.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. innospk.com [innospk.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 15. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

"solubility of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one in organic solvents"

An In-depth Technical Guide to the Solubility of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound (ETFBO) is a pivotal fluorinated building block in modern organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its utility in the synthesis of complex molecules, such as pyrazoles and farnesyltransferase inhibitors, is well-documented.[1][3] A fundamental understanding of its solubility in various organic solvents is paramount for reaction optimization, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of ETFBO in organic solvents, tailored for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties of ETFBO, the principles governing its solubility, a detailed experimental protocol for solubility determination, and critical safety considerations.

Introduction: The Critical Role of Solubility in Synthesis and Development

The solubility of a reagent in a given solvent is a critical parameter that influences reaction kinetics, yield, and purity. For drug development professionals, solubility is a key determinant of a compound's bioavailability and therapeutic efficacy.[4] Low solubility can lead to challenges in formulation and may result in unpredictable in vitro and in vivo performance.[5][6] Therefore, a thorough characterization of the solubility of a key intermediate like ETFBO is not merely an academic exercise but a foundational step in the development of robust and scalable synthetic processes and effective pharmaceutical products. This guide will provide the necessary framework for understanding and experimentally determining the solubility of ETFBO in a range of organic solvents.

Physicochemical Properties of this compound (CAS: 17129-06-5)

Understanding the inherent properties of ETFBO is the first step in predicting its solubility behavior. ETFBO is a light yellow, transparent liquid with the molecular formula C6H7F3O2 and a molecular weight of 168.11 g/mol .[1][7] Its structure, featuring a trifluoromethyl group, an ether linkage, and a conjugated ketone, imparts a unique combination of polarity and lipophilicity.

| Property | Value | Source |

| Molecular Formula | C6H7F3O2 | [1] |

| Molecular Weight | 168.11 g/mol | [7] |

| Appearance | Light yellow transparent liquid | [1] |

| Density | 1.18 g/mL at 25 °C | [8][9] |

| Boiling Point | 51-53 °C at 12 mmHg | [8][9] |

| Refractive Index | n20/D 1.406 | [8][9] |

| logP (o/w) | 1.414 (estimated) | [10] |

| Water Solubility | 2.486e+004 mg/L (estimated) | [10] |

The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and can enhance its metabolic stability and lipophilicity in resulting pharmaceutical compounds.[1] The estimated logP value of 1.414 suggests a moderate lipophilicity. While some water solubility is predicted, it is expected to be more soluble in organic solvents.[10] One source notes its solubility in chloroform and methanol, though quantitative data is not provided.[11]

Principles of Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility.[12] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry. ETFBO possesses both polar (C=O, C-O, C-F bonds) and non-polar (C-C, C-H bonds) characteristics, suggesting it will have varied solubility across a spectrum of organic solvents.

Factors influencing the solubility of ETFBO in an organic solvent include:

-

Polarity Match: The closer the polarity of ETFBO to the solvent, the higher the expected solubility.

-

Hydrogen Bonding: ETFBO has hydrogen bond acceptors (the oxygen atoms) but no donors.[13] It will dissolve well in solvents that are hydrogen bond donors.

-

Dispersion Forces: These forces are present in all molecules and will contribute to the solubility in non-polar solvents.

A systematic approach to selecting solvents for testing would involve choosing a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol).

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is widely regarded as the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability.[6][14] This section provides a detailed protocol for determining the solubility of ETFBO in an organic solvent using the shake-flask method, followed by quantification using UV-Vis spectroscopy.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of ETFBO.

Detailed Experimental Protocol

Objective: To determine the concentration of ETFBO in a saturated solution of a specific organic solvent at a constant temperature.

Materials:

-

This compound (ETFBO), technical grade or higher[8]

-

Selected organic solvent (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of ETFBO to a glass vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of undissolved ETFBO. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). d. Equilibrate the mixture for 24-48 hours to ensure thermodynamic equilibrium is reached.[4]

-

Separation of Undissolved Solute: a. After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. b. Separate the saturated solution from the undissolved ETFBO. This can be achieved by: i. Centrifugation: Centrifuge the vial at high speed to pellet the undissolved material. Carefully collect the supernatant. ii. Filtration: Use a syringe filter compatible with the organic solvent to filter the solution.

-

Quantification by UV-Vis Spectroscopy: a. Preparation of Calibration Standards: i. Prepare a stock solution of ETFBO of known concentration in the chosen solvent. ii. Perform a series of dilutions to create a set of calibration standards with concentrations that are expected to bracket the solubility of ETFBO. b. UV-Vis Measurement: i. Determine the wavelength of maximum absorbance (λmax) for ETFBO in the specific solvent by scanning a standard solution. ii. Measure the absorbance of each calibration standard at the λmax.[15] iii. Dilute an aliquot of the saturated solution with a known dilution factor to bring its absorbance within the linear range of the calibration curve. iv. Measure the absorbance of the diluted saturated solution at λmax. c. Calculation of Solubility: i. Plot a calibration curve of absorbance versus concentration for the standard solutions. ii. Use the linear regression equation from the calibration curve to determine the concentration of the diluted saturated solution. iii. Multiply the calculated concentration by the dilution factor to obtain the solubility of ETFBO in the solvent. The result can be expressed in g/L or mol/L.

Data Presentation

The results should be compiled in a clear and concise table for easy comparison.

| Solvent | Polarity Index | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 0.1 | 25 | ||

| Toluene | 2.4 | 25 | ||

| Dichloromethane | 3.1 | 25 | ||

| Ethyl Acetate | 4.4 | 25 | ||

| Acetone | 5.1 | 25 | ||

| Acetonitrile | 5.8 | 25 | ||

| Ethanol | 4.3 | 25 | ||

| Methanol | 5.1 | 25 |

Safety and Handling of Organic Solvents

Working with organic solvents requires strict adherence to safety protocols to minimize risks.[16] Most organic solvents are flammable, and many are volatile and can be toxic upon inhalation or skin contact.[17][18][19]

Hazard Mitigation Workflow

Caption: Safety workflow for handling organic solvents.

Key Safety Precautions

-

Hazard Communication: Always read the Safety Data Sheet (SDS) for ETFBO and all solvents before use.[17] The SDS provides critical information on hazards, handling, and emergency procedures.

-

Engineering Controls: All work with organic solvents should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and solvent-resistant gloves.[16] The type of glove material should be chosen based on its compatibility with the specific solvent being used.

-

Fire Safety: Organic solvents are often flammable.[18] Keep them away from ignition sources such as open flames, hot plates, and electrical equipment. Know the location and proper use of fire extinguishers.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

Conclusion

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. This compound | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-乙氧基-1,1,1-三氟-3-丁烯-2-酮 contains 0.5% BHT as stabilizer, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 17129-06-5 [chemicalbook.com]

- 10. This compound, 17129-06-5 [thegoodscentscompany.com]

- 11. This compound CAS#: 17129-06-5 [amp.chemicalbook.com]

- 12. chem.ws [chem.ws]

- 13. lookchem.com [lookchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. files.upei.ca [files.upei.ca]

- 17. Using solvents safely in the lab | Lab Manager [labmanager.com]

- 18. safety.fsu.edu [safety.fsu.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

"mechanism of synthesis for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one"

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

Introduction: The Significance of a Fluorinated Building Block

This compound, commonly referred to as ETFBO, is a light yellow liquid with the chemical formula C₆H₇F₃O₂.[1] As a key fluorinated intermediate, ETFBO (CAS No. 17129-06-5) has garnered significant attention in the pharmaceutical, agrochemical, and materials science sectors.[1][2] The presence of the trifluoromethyl (CF₃) group imparts unique properties to molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity, making it a highly desirable moiety in drug design and advanced material synthesis.[1]

This guide provides a detailed examination of the predominant synthesis mechanism for ETFBO, offering field-proven insights into the reaction's causality, a comprehensive experimental protocol, and methods for product characterization. Its versatility as a precursor for complex trifluoromethyl-substituted heterocycles, including pyrazoles and furans, underscores its importance as a cornerstone in modern organic synthesis.[1][3][4]

Core Synthesis Mechanism: Electrophilic Acylation of Ethyl Vinyl Ether

While several synthetic routes exist, the most direct and industrially relevant method for producing this compound is the electrophilic acylation of an enol ether (ethyl vinyl ether) with a highly reactive acylating agent, trifluoroacetyl chloride. This pathway is favored for its high efficiency and atom economy.

The reaction proceeds as follows:

-

Activation and Nucleophilic Attack: Trifluoroacetyl chloride serves as a potent electrophile due to the strong electron-withdrawing effect of the three fluorine atoms, which polarizes the carbonyl carbon. Ethyl vinyl ether, an electron-rich enol ether, acts as the nucleophile. The π-bond of the vinyl ether attacks the electrophilic carbonyl carbon of trifluoroacetyl chloride.

-

Intermediate Formation: This attack forms a transient carbocation intermediate, which is stabilized by the adjacent oxygen atom.

-

Proton Abstraction and Elimination: An organic base, such as N-methylmorpholine or triethylamine, is crucial in this step.[2][5] It acts as a proton scavenger, abstracting a proton from the carbon adjacent to the oxygen, which leads to the re-formation of the carbon-carbon double bond. Simultaneously, the chloride ion is eliminated from the tetrahedral intermediate formed at the carbonyl carbon. The base is converted into its hydrochloride salt, effectively driving the reaction to completion.

This mechanism avoids the harsher conditions and potential side reactions associated with classical condensation chemistry, offering a clean and high-yielding route to the desired enone product.

Caption: Reaction mechanism for the synthesis of ETFBO.

Experimental Protocol and Data

The following protocol describes a robust, lab-scale synthesis of ETFBO. This procedure is a self-validating system; adherence to the outlined stoichiometry and conditions ensures high purity and yield.

Experimental Parameters

| Parameter | Value/Reagent | Rationale |

| Nucleophile | Ethyl Vinyl Ether | Provides the carbon backbone and the ethoxy group. |

| Acylating Agent | Trifluoroacetyl Chloride | Highly reactive electrophile that introduces the trifluoromethyl ketone moiety. |

| Base | N-Methylmorpholine | Efficiently scavenges HCl produced, preventing side reactions and driving the equilibrium.[2] |

| Solvent | Dichloromethane (DCM) | An inert solvent that effectively dissolves reactants and is easily removed post-reaction. |

| Molar Ratio | Trifluoroacetyl Chloride : Ethyl Vinyl Ether : Base ≈ 1.05 : 1.0 : 1.1 | A slight excess of the acylating agent and base ensures complete consumption of the limiting vinyl ether. |

| Temperature | 0 to 10 °C | Controls the reaction rate, minimizes potential polymerization of the vinyl ether, and prevents degradation.[2] |

| Typical Yield | >99% | The reaction is highly efficient under these optimized conditions.[2] |

| Purity (GC) | >99% | The clean nature of the reaction allows for high purity after a simple workup and distillation.[2] |

Step-by-Step Methodology

-

Reactor Setup: Equip a dry, four-necked round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Ensure the system is inert and dry.

-

Charging Reagents: Charge the flask with ethyl vinyl ether (1.0 eq), N-methylmorpholine (1.1 eq), and dichloromethane.

-

Cooling: Begin stirring and cool the reaction mixture to between 0 and 10 °C using an ice-water bath.

-

Addition of Acylating Agent: Slowly add trifluoroacetyl chloride (1.05 eq) to the mixture via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at the same temperature for 1-2 hours. Monitor the reaction's progress by Gas Chromatography (GC) until the starting material is consumed.

-

Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine to remove the N-methylmorpholine hydrochloride salt.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a light yellow liquid.

Caption: Experimental workflow for the synthesis of ETFBO.

Product Characterization and Quality Control

Verifying the identity and purity of the synthesized ETFBO is critical. A combination of physical and spectroscopic methods provides a comprehensive analysis.

-

Physical Properties: The final product should be a light yellow liquid with a refractive index of approximately 1.406 (at 20 °C) and a density of around 1.18 g/mL (at 25 °C).[1] The boiling point is typically observed at 51-53 °C under a vacuum of 12 mmHg.

-

Gas Chromatography (GC): GC is the primary method for assessing purity, which should be ≥97.0%, with optimized protocols achieving >99%.[1]

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Expected signals include a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-) of the ethoxy group, along with two doublets for the vinyl protons (-CH=CH-).

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the trifluoromethyl carbon, the ketone carbonyl, the vinyl carbons, and the ethoxy carbons.

-

IR Spectroscopy: The IR spectrum should display strong absorption bands corresponding to the C=O stretch of the ketone, the C=C stretch of the alkene, and the characteristic C-F stretches of the trifluoromethyl group.

-

Conclusion

The synthesis of this compound via the electrophilic acylation of ethyl vinyl ether represents a highly efficient and reliable method for producing this valuable fluorinated building block. The reaction's success hinges on careful control of temperature and stoichiometry, leading to high yields and exceptional purity. As the demand for advanced fluorinated compounds in drug discovery and agrochemicals continues to grow, the role of ETFBO as a versatile and indispensable intermediate is firmly established.[1][6] Its ability to participate in a wide range of chemical transformations ensures its continued prominence in the field of organic synthesis.[1][7]

References

- 1. innospk.com [innospk.com]

- 2. CN114956969A - Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. WO2021108999A1 - Method for continuous synthesis of this compound - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound [oakwoodchemical.com]

The Trifluoromethyl Ketone Moiety: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry.[1] This is due to the unique physicochemical properties that fluorine imparts, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity and pharmacokinetic profile.[1][2][3] Among the various fluorine-containing functional groups, the trifluoromethyl ketone (TFMK) has emerged as a particularly versatile and powerful pharmacophore.[4] This guide provides a comprehensive overview of the core applications of TFMKs in medicinal chemistry, delving into their mechanism of action, synthetic accessibility, and role in the development of novel therapeutics.

Part 1: Physicochemical Properties and the Power of Bioisosterism

The trifluoromethyl (CF3) group is a powerhouse of unique properties that medicinal chemists can leverage. Its strong electron-withdrawing nature, high lipophilicity, and steric bulk distinguish it from a simple methyl group.[1][2] The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which often leads to an extended drug half-life.[2]

One of the most powerful applications of the TFMK moiety is its role as a bioisostere, a chemical substituent that can replace another functional group without significantly altering the molecule's biological activity, while potentially improving its physicochemical or pharmacokinetic properties. The TFMK group has been successfully employed as a bioisostere for several key functional groups:

-

Carboxylic Acids: The TFMK hydrate can mimic the tetrahedral intermediate of amide or ester hydrolysis, making it an excellent surrogate for carboxylic acids in enzyme inhibitors.[5][6]

-

Nitro Groups: In certain contexts, the trifluoromethyl group can serve as a bioisosteric replacement for an aliphatic nitro group, offering improved metabolic stability.[7][8]

-

Methyl and Other Alkyl Groups: The CF3 group is often considered a classical isostere for nonpolar side chains of amino acids, such as methyl, ethyl, and isopropyl groups.[1]

A critical and defining feature of trifluoromethyl ketones is their propensity to exist in equilibrium with their corresponding hydrate form in aqueous environments.[6][9][10] The potent electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.[9] This equilibrium is pivotal to their mechanism of action as enzyme inhibitors, as the stable hydrate can act as a transition-state analog.[6][11]

Part 2: Mechanism of Action as Enzyme Inhibitors

Trifluoromethyl ketones are renowned for their ability to act as potent, often reversible, covalent inhibitors of several classes of enzymes, most notably serine and cysteine proteases.[9][12]

Covalent Reversible Inhibition of Proteases

The inhibitory mechanism of TFMKs against serine and cysteine proteases is a textbook example of transition-state mimicry. The highly electrophilic carbonyl carbon of the TFMK is readily attacked by the nucleophilic hydroxyl group of a serine residue or the thiol group of a cysteine residue in the enzyme's active site.[9] This results in the formation of a stable, yet reversible, hemiketal or hemithioketal adduct, respectively.[9] This adduct mimics the tetrahedral intermediate formed during the natural hydrolysis of a peptide bond.

The formation of this covalent bond is often a time-dependent process, leading to a "slow, tight-binding" inhibition profile.[9] The stability of the hemiketal or hemithioketal contributes to the high potency of TFMK inhibitors.

Caption: Covalent reversible inhibition by a trifluoromethyl ketone.

Expanding the Target Landscape

Beyond proteases, the TFMK moiety has been successfully incorporated into inhibitors for other enzyme classes:

-

Carboxylesterases: TFMKs are potent inhibitors of carboxylesterases, enzymes involved in the metabolism of numerous drugs and xenobiotics.[12][13]

-

Histone Deacetylases (HDACs): The TFMK group can act as a zinc-binding group in HDAC inhibitors, although metabolic instability has been a challenge.[14]

-

Kinases: Aromatic trifluoromethyl ketones have been explored as warheads for covalently reversible kinase inhibitors, targeting non-catalytic cysteine residues.[15][16]

Part 3: Synthetic Strategies for Trifluoromethyl Ketones

The utility of TFMKs in medicinal chemistry is underpinned by the development of robust synthetic methodologies. Several approaches are commonly employed to synthesize these valuable compounds:

-

From Carboxylic Esters: A straightforward method involves the nucleophilic trifluoromethylation of esters using reagents like trifluoromethyltrimethylsilane (TMSCF3) or by leveraging fluoroform (HCF3) as an inexpensive trifluoromethyl source.[6][17]

-

From Carboxylic Acids: Enolizable carboxylic acids can be converted to their corresponding TFMKs in a single step through trifluoroacetylation of the enediolate intermediate.[17]

-

Oxidation of Trifluoromethyl Alcohols: The oxidation of α-trifluoromethyl alcohols provides another route to TFMKs.[16]

Representative Experimental Protocol: Synthesis of a Trifluoromethyl Ketone from a Methyl Ester

The following is a general protocol for the synthesis of a trifluoromethyl ketone from a methyl ester using fluoroform, adapted from the literature.[6]

Materials:

-

Methyl ester substrate (1.0 mmol)

-

Potassium hexamethyldisilazide (KHMDS) (1.2 mmol)

-

Triglyme (5 mL)

-

Fluoroform (HCF3) gas

-

Anhydrous reaction vessel with a magnetic stirrer

-

Standard workup and purification reagents (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate)

Procedure:

-

To a flame-dried, nitrogen-purged reaction vessel containing the methyl ester substrate and KHMDS, add anhydrous triglyme at -40 °C.

-

Bubble fluoroform gas through the stirred reaction mixture for a specified period (e.g., 1-2 hours) while maintaining the temperature at -40 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 10 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl ketone.

Part 4: Applications and Case Studies in Drug Discovery

The theoretical advantages of the TFMK moiety have been translated into tangible drug discovery programs targeting a range of diseases.

| Drug Candidate/Inhibitor Class | Target Enzyme | Therapeutic Area | Key Findings | Reference(s) |

| Peptidyl TFMKs (e.g., ZD8321) | Human Leukocyte Elastase | Inflammatory Diseases | Orally active inhibitors with high bioavailability. ZD8321 entered clinical evaluation. | [18] |

| TFMK-based inhibitors | SARS-CoV 3CL Protease | Antiviral (COVID-19) | Demonstrated time-dependent, covalent inhibition with Ki values in the low micromolar range. | [9] |

| Trifluoropyruvamides (TFPAs) | Histone Deacetylases (HDACs) | Oncology | Designed as metabolically stable alternatives to TFMK-based HDAC inhibitors. Showed low nanomolar IC50 values. | [14] |

| Aromatic TFMKs | Fibroblast Growth Factor Receptor 4 (FGFR4) Kinase | Oncology | Characterized as a new warhead for covalently reversible kinase inhibitors targeting a non-catalytic cysteine. | [15] |

Part 5: Challenges and Future Directions

Despite their significant potential, the development of TFMK-containing drugs is not without its challenges. A primary concern is their metabolic stability. The ketone group can be susceptible to in vivo reduction to the corresponding trifluoromethyl alcohol, which is often inactive.[14]

Future research in this area will likely focus on:

-

Designing metabolically robust TFMK analogs: As demonstrated with trifluoropyruvamides, subtle modifications to the TFMK core can enhance metabolic stability.[14]

-

Expanding the scope of covalent reversible inhibitors: The application of TFMKs as warheads for targeting non-catalytic residues in enzymes like kinases is a promising and expanding area of research.[15][16]

-

Fine-tuning pharmacokinetic properties: Continued efforts will be made to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of TFMK-containing drug candidates to improve their overall developability.

Conclusion

Trifluoromethyl ketones represent a powerful and versatile class of pharmacophores in medicinal chemistry. Their unique electronic properties, ability to act as bioisosteres, and well-defined mechanism of covalent reversible inhibition have solidified their place in the drug discoverer's toolbox. While challenges such as metabolic stability remain, ongoing research and innovative chemical design are continually expanding the potential applications of this remarkable functional group, paving the way for the development of novel and effective therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

The Versatility of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A Premier Fluorinated Building Block in Modern Organic Synthesis

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a paramount tool for fine-tuning physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a highly sought-after moiety due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] Among the arsenal of reagents available for introducing this critical functional group, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) has emerged as a uniquely versatile and powerful fluorinated building block. This technical guide provides an in-depth exploration of ETFBO's synthesis, properties, and its multifaceted role in the construction of complex trifluoromethyl-containing molecules, offering field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Synthesis of ETFBO

This compound, also known by its CAS number 17129-06-5, is a light yellow, transparent liquid.[2] Its bifunctional nature, possessing both a highly reactive α,β-unsaturated ketone system and a stable trifluoromethyl group, is the cornerstone of its synthetic utility.[2]

| Property | Value |

| Molecular Formula | C₆H₇F₃O₂ |

| Molecular Weight | 168.11 g/mol |

| Boiling Point | 51-53 °C at 12 mmHg |

| Density | 1.18 g/cm³ |

| Refractive Index | 1.406 |

Synthesis of ETFBO:

The most common and efficient synthesis of ETFBO involves the addition of trifluoroacetyl chloride to ethyl vinyl ether.[3] This reaction is typically carried out in the presence of an organic base, such as N-methylmorpholine or N-methylimidazole, which serves to neutralize the hydrogen chloride byproduct.[4] The use of these bases is a notable improvement over pyridine, leading to higher product quality and reduced environmental impact.[4]

A Generalized Experimental Protocol for the Synthesis of ETFBO: